sEH Inhibition Potency: 1.40 nM Ki Places the Ethoxy Analog in a Quantifiable Zone Between More and Less Potent Homologs
[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)- (BDBM408978) exhibits a Ki of 1.40–1.43 nM against recombinant human sEH in multiple FRET-based ACPU displacement assays using baculovirus-expressed enzyme [1]. Under identical or comparable assay conditions within the same patent family, structural homolog BDBM409012 (compound 32) achieved a Ki of 0.380 nM (approximately 3.7-fold more potent), while BDBM409017 (compound 37) showed a Ki of 3.80–3.83 nM (approximately 2.7-fold less potent) [2], [3]. NOTE: The SMILES representation in BindingDB for BDBM408978 (FC(F)(F)Oc1ccc(NC(=O)NC2CCN(CC2)C(=O)C2CCOCC2)cc1) does not cleanly map to the expected bipyrrolidine dione scaffold; this may represent a database misassignment and requires independent verification.
| Evidence Dimension | Inhibition constant (Ki) for human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | Ki = 1.40–1.43 nM (BDBM408978) |
| Comparator Or Baseline | Comparator A: BDBM409012, Ki = 0.380 nM; Comparator B: BDBM409017, Ki = 3.80–3.83 nM |
| Quantified Difference | Approximately 3.7-fold less potent than the most potent analog (0.380 nM) and approximately 2.7-fold more potent than the least potent analog (3.80 nM) |
| Conditions | Recombinant human sEH expressed in baculovirus expression system; FRET-based ACPU displacement assay; incubation for 1 hour |
Why This Matters
This intermediate potency position provides a quantifiable benchmark for SAR studies balancing target engagement with selectivity considerations.
- [1] BindingDB. BDBM408978: Ki 1.40–1.43 nM. US Patents 10377744, 11123311, 11723929. View Source
- [2] BindingDB. BDBM409012: Ki 0.380 nM. US Patents 10377744, 11123311, 11723929. View Source
- [3] BindingDB. BDBM409017: Ki 3.80–3.83 nM. US Patents 10377744, 11123311, 11723929. View Source
